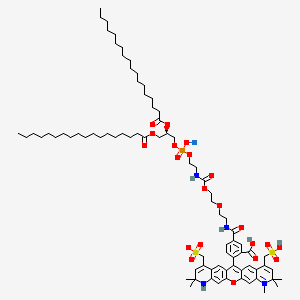

DSPE-PEG-Fluor 594,MW 2000

説明

BenchChem offers high-quality DSPE-PEG-Fluor 594,MW 2000 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG-Fluor 594,MW 2000 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C80H120N4NaO21PS2 |

|---|---|

分子量 |

1591.9 g/mol |

IUPAC名 |

sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C80H121N4O21PS2.Na/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-73(85)101-55-62(104-74(86)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-103-106(91,92)102-45-43-82-78(90)100-47-46-99-44-42-81-76(87)59-40-41-63(66(48-59)77(88)89)75-67-49-64-60(57-107(93,94)95)53-79(3,4)83-69(64)51-71(67)105-72-52-70-65(50-68(72)75)61(58-108(96,97)98)54-80(5,6)84(70)7;/h40-41,48-54,62H,8-39,42-47,55-58H2,1-7H3,(H6,81,82,87,88,89,90,91,92,93,94,95,96,97,98);/q;+1/p-1/t62-;/m1./s1 |

InChIキー |

DFSHTMHXFATLKB-QMQUCOLGSA-M |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

DSPE-PEG-Fluor 594 MW 2000: A Technical Guide to its Principle and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and functional applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 594 (DSPE-PEG-Fluor 594 MW 2000). This versatile phospholipid-polymer conjugate has become an invaluable tool in biomedical research and pharmaceutical development, primarily for its roles in fluorescent imaging and as a component of advanced drug delivery systems.

Core Principle of Function

DSPE-PEG-Fluor 594 is an amphiphilic molecule meticulously designed with three key functional components: a phospholipid anchor (DSPE), a biocompatible polymer spacer (PEG), and a fluorescent reporter (Fluor 594). The synergy between these components underpins its utility in biological systems.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component consists of a hydrophilic phosphate head group and two saturated hydrophobic stearoyl tails. This structure allows DSPE-PEG-Fluor 594 to spontaneously insert into lipid bilayers, such as the membranes of liposomes, micelles, or living cells. The DSPE moiety serves as a stable anchor, ensuring the molecule's retention within the lipid environment.

-

PEG (Polyethylene Glycol) MW 2000: The polyethylene glycol chain is a hydrophilic and flexible polymer. In an aqueous environment, the PEG chain forms a hydrated cloud on the surface of the lipid bilayer. This "stealth" characteristic sterically hinders the adsorption of opsonins (blood serum proteins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation time of nanoparticles in the bloodstream, a crucial factor for targeted drug delivery. The molecular weight of 2000 Da for the PEG chain has been optimized to provide an effective balance between stealth properties and potential interference with cellular uptake at the target site.

-

Fluor 594: This is a bright and photostable red fluorescent dye. Covalently linked to the distal end of the PEG chain, Fluor 594 allows for the visualization and tracking of the molecule, and consequently, the lipid nanoparticles or cells it is incorporated into. Its specific excitation and emission properties make it suitable for a wide range of fluorescence-based applications, including fluorescence microscopy and flow cytometry.[1]

The combined action of these three components makes DSPE-PEG-Fluor 594 an ideal reagent for developing fluorescently labeled nanocarriers for imaging and drug delivery studies.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of DSPE-PEG-Fluor 594 MW 2000 and its fluorescent component.

| Property | Value | Reference |

| Molecular Weight (Average) | ~2800 Da | [4] |

| Fluorophore | Fluor 594 (or Alexa Fluor 594 equivalent) | [5] |

| Excitation Maximum | 590 nm | [6][7] |

| Emission Maximum | 617 nm | [6] |

| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [6] |

| Quantum Yield | 0.66 | [6] |

| Recommended Laser Line | 561 nm or 594 nm | [1] |

| pH Sensitivity | pH-insensitive over a wide molar range | [1] |

Experimental Protocols

Preparation of Fluorescently Labeled Liposomes

This protocol describes a common method for preparing fluorescently labeled liposomes using the thin-film hydration technique followed by extrusion. This method results in the formation of small unilamellar vesicles (SUVs) with a uniform size distribution.

Materials:

-

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

DSPE-PEG(2000)

-

DSPE-PEG-Fluor 594 MW 2000

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Rotary evaporator

-

Water bath

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary phospholipid, cholesterol, DSPE-PEG(2000), and DSPE-PEG-Fluor 594 in the organic solvent. A typical molar ratio is 60-70% primary phospholipid, 25-35% cholesterol, and 5-10% total PEGylated lipid (DSPE-PEG and DSPE-PEG-Fluor 594 combined). For effective labeling, DSPE-PEG-Fluor 594 can constitute 0.1-1 mol% of the total lipid.

-

Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. A water bath set to a temperature above the phase transition temperature of the primary lipid can aid in forming a uniform, thin lipid film on the flask's inner surface.

-

-

Hydration:

-

Hydrate the dried lipid film with the desired volume of aqueous hydration buffer. The hydration should be performed at a temperature above the lipid's phase transition temperature.

-

Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a vortex mixer.

-

-

Extrusion (Size Reduction):

-

Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension into one of the gas-tight syringes.

-

Pass the lipid suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.[8]

-

-

Purification (Optional):

-

To remove any unencapsulated material or free dye, the liposome suspension can be purified using size exclusion chromatography or dialysis.

-

-

Storage:

-

Store the prepared fluorescent liposomes at 4°C, protected from light. Do not freeze.

-

Cellular Labeling and Imaging

This protocol provides a general workflow for labeling cells with the prepared fluorescent liposomes and subsequent imaging using fluorescence microscopy.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

Prepared DSPE-PEG-Fluor 594 labeled liposomes

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for Fluor 594 and DAPI

Methodology:

-

Cell Culture:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

-

Liposome Incubation:

-

Dilute the fluorescent liposome suspension to the desired concentration in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the liposome-containing medium.

-

Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator to allow for cellular uptake or membrane labeling.

-

-

Washing:

-

After incubation, gently aspirate the liposome-containing medium.

-

Wash the cells three times with warm PBS to remove any unbound liposomes.

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium, or if using an imaging dish, add the mounting medium directly.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for Fluor 594 (Excitation: ~590 nm, Emission: ~615 nm). If a nuclear counterstain like DAPI was used, also image in the blue channel.

-

Visualizations

Caption: Molecular components and functional principle of DSPE-PEG-Fluor 594.

Caption: Workflow for preparing fluorescent liposomes and subsequent cell labeling.

Caption: Conceptual pathway for in vivo application of DSPE-PEG-Fluor 594 liposomes.

References

- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DSPE-PEG-Fluor 594,分子量 2000 | DSPE-PEG-Fluor 594,MW 2000 | 荧光染料 | 美国InvivoChem [invivochem.cn]

- 4. avantiresearch.com [avantiresearch.com]

- 5. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Properties of DSPE-PEG-Fluor 594 (MW 2000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] conjugated to Fluor 594 (DSPE-PEG-Fluor 594). This phospholipid-PEG conjugate is a valuable tool in drug delivery and cellular imaging, owing to its self-assembly into micelles and its fluorescent properties. Understanding its spectral characteristics is critical for accurate experimental design and data interpretation.

Core Spectral Properties

The fluorescent characteristics of DSPE-PEG-Fluor 594 are primarily determined by the Fluor 594 dye. The following table summarizes the key quantitative spectral data for this fluorophore.

| Spectral Property | Value | Units |

| Excitation Maximum (λex) | 590 | nm |

| Emission Maximum (λem) | 617 | nm |

| Molar Extinction Coefficient (ε) | ~73,000 | cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.66 | - |

Experimental Protocols

Accurate determination of the spectral properties of DSPE-PEG-Fluor 594 is crucial for quantitative applications. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of DSPE-PEG-Fluor 594 and dissolve it in a suitable solvent (e.g., phosphate-buffered saline, PBS) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation maximum of Fluor 594 (590 nm). Use the same solvent as a blank reference.

-

Data Analysis: Plot the measured absorbance at 590 nm against the corresponding molar concentration for each dilution. The data should yield a straight line that passes through the origin.

-

Calculation: The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with DSPE-PEG-Fluor 594. A suitable standard for Fluor 594 is Alexa Fluor 594 in PBS (Φ = 0.66).[1][2]

-

Preparation of Solutions: Prepare a series of dilutions for both the DSPE-PEG-Fluor 594 sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength (590 nm).

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at 590 nm. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield.

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).

-

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of experiments to determine the spectral properties of DSPE-PEG-Fluor 594.

Caption: Workflow for determining the spectral properties of DSPE-PEG-Fluor 594.

Signaling Pathway Analogy: Fluorophore Excitation and Emission

While not a biological signaling pathway, the process of fluorescence can be conceptually illustrated in a similar manner, showing the transition of the fluorophore between energy states.

Caption: Energy state transitions of a fluorophore during fluorescence.

References

DSPE-PEG-Fluor 594: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a Fluor 594 fluorescent dye, commonly abbreviated as DSPE-PEG-Fluor 594, is a versatile and widely utilized tool in advanced biological research and pharmaceutical development. This PEGylated phospholipid is a cornerstone in the construction of fluorescently labeled nanocarriers, such as liposomes and micelles, for a variety of applications including drug delivery, cellular imaging, and biodistribution studies.

The fundamental structure of DSPE-PEG-Fluor 594 comprises three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or forming the core of micelles.

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that extends from the DSPE anchor. This "stealth" moiety sterically hinders the binding of opsonins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times of the nanocarrier in vivo.

-

Fluor 594: A bright, red fluorescent dye with an excitation maximum around 590 nm and an emission maximum around 617 nm.[1] This fluorophore allows for sensitive and specific tracking of the lipid conjugate and, by extension, the nanocarrier it is incorporated into.

The amphiphilic nature of DSPE-PEG-Fluor 594, with its distinct hydrophobic and hydrophilic domains, drives its self-assembly in aqueous environments, making it an ideal component for creating stable, fluorescently-labeled nanovesicles.

Key Research Applications:

-

Drug Delivery Systems: DSPE-PEG-Fluor 594 is frequently incorporated into liposomal and nanoparticle formulations to non-invasively track their biodistribution, cellular uptake, and accumulation at target sites, such as tumors, in preclinical studies.

-

Cellular Imaging: The fluorescent properties of Fluor 594 enable high-resolution visualization of the interaction of nanocarriers with cells. This includes studying mechanisms of cellular internalization (e.g., endocytosis), intracellular trafficking, and cargo release.

-

Pharmacokinetic and Biodistribution Studies: By monitoring the fluorescence signal over time, researchers can quantify the circulation half-life and organ-specific accumulation of nanomedicines, providing crucial data for optimizing drug delivery strategies.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with DSPE-PEG-Fluor 594 and its application in nanoparticle formulations.

| Parameter | Value/Range | Notes |

| Fluor 594 Excitation Maximum | ~590 nm | The optimal wavelength of light to excite the fluorophore.[1] |

| Fluor 594 Emission Maximum | ~617 nm | The peak wavelength of emitted fluorescence.[1] |

| Typical Molar Ratio in Formulations | 0.1 - 10 mol% | The percentage of DSPE-PEG-Fluor 594 relative to the total lipid content. The exact ratio depends on the desired level of fluorescence and the potential for quenching. |

| Nanoparticle Size | 80 - 200 nm | The final particle size is influenced by the lipid composition, including the percentage of PEGylated lipids, and the preparation method. |

| Zeta Potential | -10 to -30 mV | The surface charge of the nanoparticles, which is influenced by the lipid headgroups and the PEGylation. |

| Encapsulation Efficiency | Varies | Dependent on the drug and the loading method (passive vs. active). |

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing fluorescently labeled unilamellar liposomes.

Materials:

-

Primary lipid (e.g., DSPC or DPPC)

-

Cholesterol

-

DSPE-PEG-Fluor 594

-

Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG-Fluor 594 of 55:40:5) in the organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).

-

Rotate the flask and apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to apply the vacuum for at least 30 minutes after the film appears dry to remove any residual solvent.[2]

-

-

Hydration:

-

Add the pre-warmed hydration buffer to the flask containing the lipid film.

-

Continue to rotate the flask in the warm water bath for 30-60 minutes to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[3]

-

-

Extrusion (Size Reduction):

-

Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically an odd number, e.g., 11 times) to produce unilamellar vesicles (LUVs) of a uniform size.[4]

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the liposomes.

-

Protocol 2: Cellular Uptake and Imaging

This protocol outlines a general procedure for visualizing the uptake of DSPE-PEG-Fluor 594 labeled liposomes by cultured cells.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

DSPE-PEG-Fluor 594 labeled liposomes

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation (optional)

-

DAPI for nuclear counterstaining (optional)

-

Fluorescence microscope

Methodology:

-

Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.

-

Incubation:

-

Dilute the DSPE-PEG-Fluor 594 labeled liposomes to the desired concentration in complete cell culture medium. The optimal concentration should be determined empirically but can range from 10 to 100 µg/mL of total lipid.

-

Remove the old medium from the cells and replace it with the liposome-containing medium.

-

Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the incubation medium and wash the cells three times with PBS to remove non-internalized liposomes.

-

-

Fixation and Staining (Optional):

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash again with PBS.

-

-

Imaging:

-

Mount the coverslips or view the dishes directly on a fluorescence microscope.

-

Use appropriate filter sets to visualize Fluor 594 (red fluorescence) and DAPI (blue fluorescence).

-

Capture images to analyze the cellular localization of the liposomes.

-

Protocol 3: In Vivo Imaging

This protocol provides a general workflow for tracking the biodistribution of DSPE-PEG-Fluor 594 labeled nanoparticles in a small animal model.

Materials:

-

DSPE-PEG-Fluor 594 labeled nanoparticles

-

Small animal model (e.g., mouse)

-

In vivo imaging system (IVIS) or similar fluorescence imager

-

Anesthesia

Methodology:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Acquire a baseline fluorescence image before injection.

-

-

Administration:

-

Inject a defined dose of the DSPE-PEG-Fluor 594 labeled nanoparticles intravenously (e.g., via the tail vein). The dose will depend on the formulation and the brightness of the label.

-

-

Imaging:

-

Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours).

-

Use an appropriate excitation filter (e.g., ~590 nm) and emission filter (e.g., ~620 nm) for Fluor 594.

-

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the animal.

-

Excise major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

-

Image the excised organs to quantify the fluorescence signal in each tissue.

-

Visualizations

Caption: Workflow for Liposome Preparation.

Caption: Cellular Uptake and Imaging Workflow.

Caption: In Vivo Imaging and Biodistribution Workflow.

References

A Technical Guide to Labeling Liposomes with DSPE-PEG-Fluor 594

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, protocols, and characterization techniques for labeling liposomes with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(Fluor 594) (DSPE-PEG-Fluor 594). This fluorescently tagged lipid is a critical tool for visualizing, tracking, and quantifying liposomal drug delivery systems in vitro and in vivo.

Core Principles of DSPE-PEG-Fluor 594 Incorporation

DSPE-PEG-Fluor 594 is a phospholipid conjugate featuring a saturated 18-carbon acyl chain (distearoyl), a hydrophilic polyethylene glycol (PEG) linker, and a bright, red-fluorescent Fluor 594 dye. The DSPE portion serves as a lipid anchor, embedding the molecule within the liposomal bilayer. The PEG chain provides a hydrophilic corona that imparts "stealth" characteristics to the liposome, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The Fluor 594 moiety allows for sensitive and quantitative detection of the liposomes.

There are two primary methodologies for incorporating DSPE-PEG-Fluor 594 into liposomes:

-

Thin-Film Hydration (Passive Incorporation): This is the most common method for preparing liposomes. It involves dissolving the lipids, including DSPE-PEG-Fluor 594, in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer. During the hydration process, the lipids self-assemble into bilayers, forming multilamellar vesicles (MLVs) with the fluorescent lipid integrated into the membrane structure. Subsequent processing, such as extrusion, is typically performed to produce unilamellar vesicles (ULVs) of a defined size.

-

Post-Insertion Method: This technique involves the transfer of DSPE-PEG-Fluor 594 from micelles into pre-formed, unlabeled liposomes. This method is particularly useful for labeling liposomes that are already loaded with a therapeutic agent, as it avoids exposing the drug to organic solvents or harsh conditions. The process relies on the spontaneous insertion of the DSPE-PEG-Fluor 594 from a micellar solution into the outer leaflet of the liposome bilayer, driven by thermodynamic favorability.

Data Presentation: Properties and Formulation Parameters

The following tables summarize key quantitative data for DSPE-PEG-Fluor 594 and its use in liposome labeling.

Table 1: Physicochemical Properties of DSPE-PEG-Fluor 594

| Property | Value | Reference |

| Fluorophore | Fluor 594 (Alexa Fluor 594 equivalent) | [1] |

| Excitation Maximum (λex) | ~590 nm | [1] |

| Emission Maximum (λem) | ~617 nm | [1] |

| Molecular Weight (PEG 2000) | ~2800 Da | Varies by supplier |

| Recommended Molar Ratio in Liposomes | 0.1 - 5 mol% | [2] |

| Solubility | Soluble in chloroform and methanol |

Table 2: Influence of DSPE-PEG on Liposome Characteristics

| Parameter | Effect of DSPE-PEG Incorporation | Key Considerations |

| Size (Hydrodynamic Diameter) | Generally, a slight increase in size with increasing DSPE-PEG concentration. | The effect is often minimal at lower mol% (1-5%). Extrusion remains the primary determinant of final size. |

| Polydispersity Index (PDI) | Can help maintain a low PDI by preventing aggregation. | A PDI < 0.2 is generally considered acceptable for uniform liposome populations. |

| Zeta Potential | Tends to shift the zeta potential towards neutral. | The negatively charged phosphate group of DSPE can contribute to a negative surface charge, which is shielded by the PEG chains.[3] |

| In Vitro Stability (e.g., in serum) | Significantly increases stability by forming a protective hydrophilic layer, reducing protein binding and aggregation.[4] | The length of the PEG chain and its molar concentration are critical factors.[2][4] |

| In Vivo Circulation Time | Prolongs circulation half-life by evading the mononuclear phagocyte system.[5] | This "stealth" effect is a primary reason for using PEGylated lipids in drug delivery. |

| Labeling Efficiency | Dependent on the method of incorporation (see protocols below). | Post-insertion efficiency can be influenced by temperature, incubation time, and lipid composition. |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in labeling and characterizing liposomes with DSPE-PEG-Fluor 594.

Protocol 1: Liposome Labeling by Thin-Film Hydration

This protocol describes the formation of fluorescently labeled liposomes from the initial lipid components.

Materials:

-

Primary Lipids (e.g., DSPC, DPPC, or Egg PC)

-

Cholesterol

-

DSPE-PEG-Fluor 594

-

Organic Solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

-

Aqueous Hydration Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Syringes for extrusion

Methodology:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the primary lipids, cholesterol, and DSPE-PEG-Fluor 594 in the organic solvent. A common molar ratio is 55:40:5 (Primary Lipid:Cholesterol:DSPE-PEG), with the DSPE-PEG component including the desired mol% of DSPE-PEG-Fluor 594 (e.g., 0.1-1 mol%).[5]

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).[5]

-

Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the aqueous hydration buffer to a temperature above the lipid Tc.

-

Add the warm buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion (Size Reduction):

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a set number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) of a uniform size.[2]

-

-

Purification:

-

To remove any un-encapsulated material or non-incorporated fluorescent lipid, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

-

Protocol 2: Liposome Labeling by Post-Insertion

This protocol describes the labeling of pre-formed liposomes.

Materials:

-

Pre-formed, unlabeled liposomes in an aqueous buffer

-

DSPE-PEG-Fluor 594

-

Aqueous buffer (same as the liposome buffer)

-

Water bath or incubator

-

Size exclusion chromatography column or dialysis cassette for purification

Methodology:

-

Preparation of DSPE-PEG-Fluor 594 Micelles:

-

Dissolve the DSPE-PEG-Fluor 594 in the aqueous buffer at a concentration above its critical micelle concentration (CMC) to form a micellar solution. Gentle warming may be required to facilitate dissolution.

-

-

Incubation:

-

Add the DSPE-PEG-Fluor 594 micellar solution to the pre-formed liposome suspension. The amount to add will depend on the desired final molar ratio of the fluorescent lipid in the liposomes.

-

Incubate the mixture at a temperature above the Tc of the liposome-forming lipids (e.g., 60°C) for a specified period (e.g., 1-2 hours) with gentle stirring.[6] The optimal incubation time and temperature may need to be determined empirically.

-

-

Purification:

-

After incubation, cool the liposome suspension to room temperature.

-

Remove the non-inserted DSPE-PEG-Fluor 594 micelles by size exclusion chromatography or extensive dialysis against the fresh buffer.

-

Protocol 3: Characterization of Labeled Liposomes

1. Size and Zeta Potential Measurement:

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential measurement determines the surface charge.

-

Protocol:

-

Dilute the labeled liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis.

-

Transfer the diluted sample to a cuvette.

-

Perform the DLS measurement according to the instrument's instructions to obtain the Z-average diameter and PDI.

-

For zeta potential, dilute the sample in an appropriate low-ionic-strength buffer and measure using the same instrument.

-

2. Quantification of Labeling Efficiency:

-

Principle: The amount of DSPE-PEG-Fluor 594 incorporated into the liposomes is determined by measuring the fluorescence of the liposome suspension after purification and comparing it to a standard curve.

-

Protocol:

-

Prepare a standard curve by measuring the fluorescence intensity of known concentrations of DSPE-PEG-Fluor 594 in a buffer containing a detergent (e.g., 1% Triton X-100) to mimic the lipid environment.

-

After purifying the labeled liposomes, disrupt a known volume of the liposome suspension by adding the same detergent.

-

Measure the fluorescence intensity of the disrupted liposome sample using the same settings as the standard curve.

-

Calculate the concentration of DSPE-PEG-Fluor 594 in the liposome sample from the standard curve.

-

The labeling efficiency can be expressed as the molar percentage of the fluorescent lipid relative to the total lipid concentration.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Workflow for labeling liposomes via the thin-film hydration method.

Caption: Workflow for labeling pre-formed liposomes via the post-insertion method.

References

- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 4. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation and Characteristics of DSPE-PEG-Fluor 594 Micelles

This guide provides a comprehensive overview of the formation, characteristics, and experimental evaluation of micelles formulated from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 594 (DSPE-PEG-Fluor 594). It is intended for researchers, scientists, and professionals in drug development who are utilizing these fluorescently labeled phospholipid micelles as nanocarriers for imaging and drug delivery applications.

Core Concepts: Micelle Formation and Properties

DSPE-PEG-Fluor 594 is an amphiphilic molecule composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain, which is further conjugated to a Fluor 594 fluorescent dye. In aqueous environments, these molecules self-assemble into core-shell structures known as micelles when their concentration exceeds the critical micelle concentration (CMC). The hydrophobic DSPE tails form the core of the micelle, creating a favorable environment for the encapsulation of poorly water-soluble drugs. The hydrophilic PEG chains, along with the Fluor 594 dye, form the outer corona, which provides steric stability, reduces opsonization by the reticuloendothelial system, and allows for fluorescent tracking.

The physicochemical properties of these micelles, such as their size, surface charge, and drug-loading capacity, are critical determinants of their in vivo performance, including circulation time, biodistribution, and therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative characteristics of DSPE-PEG micelles, primarily focusing on DSPE-PEG2000 as a well-characterized analogue for DSPE-PEG-Fluor 594. The presence of the small Fluor 594 molecule is not expected to significantly alter these fundamental properties.

Table 1: Physicochemical Properties of DSPE-PEG2000 Micelles

| Parameter | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | 0.5 - 1.5 µM | Fluorescence Spectroscopy (Pyrene Probe) | [1] |

| Hydrodynamic Diameter (Size) | 10 - 35 nm | Dynamic Light Scattering (DLS) | [2][3][4] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [5] |

| Zeta Potential | -2.7 to -38.0 mV | Electrophoretic Light Scattering | [4][5] |

Table 2: Drug Loading and Encapsulation Efficiency in DSPE-PEG2000 Micelles

| Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Micelle Preparation Method | Reference |

| Ridaforolimus | 7.19% (for 10% w/w initial loading) | 77.52% | Solvent Evaporation | [2] |

| Cabozantinib | Not Specified | ~75% | Thin-Film Hydration |

Table 3: In Vitro Drug Release from DSPE-PEG2000 Micelles

| Drug | Release Conditions | Key Findings | Method | Reference |

| Ridaforolimus | PBS, pH 7.4, 37°C | Sustained release over several days | Dialysis | [2] |

| Paclitaxel | Simulated Physiological Conditions | pH-dependent release, faster at lower pH | Dialysis | [6] |

Experimental Protocols

This section details the methodologies for the preparation and characterization of DSPE-PEG-Fluor 594 micelles.

Micelle Preparation

Two common methods for preparing DSPE-PEG micelles are the thin-film hydration method, which is ideal for encapsulating hydrophobic drugs, and the direct dissolution method for forming empty micelles.

Protocol 3.1.1: Thin-Film Hydration Method

-

Dissolution: Dissolve a known quantity of DSPE-PEG-Fluor 594 and the hydrophobic drug of interest in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the glass transition temperature of the polymer. This will form a thin, uniform lipid-drug film on the inner surface of the flask.

-

Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the film by adding an aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (approximately 50-60°C).

-

Micelle Formation: Gently agitate the flask or use a bath sonicator for a defined period to facilitate the self-assembly of the lipid-drug film into micelles, resulting in a clear or translucent solution.

-

Purification/Sterilization: Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the solution.

Protocol 3.1.2: Direct Dissolution Method

-

Dissolution: Directly dissolve the DSPE-PEG-Fluor 594 powder in an aqueous buffer at the desired concentration.

-

Heating and Stirring: Heat the solution to a temperature above the phase transition temperature of DSPE (e.g., 60°C) and stir for 1-2 hours to ensure complete dissolution and micelle formation.

-

Cooling and Filtration: Allow the solution to cool to room temperature and then filter it through a 0.22 µm syringe filter to remove any large aggregates.

Micelle Characterization

Protocol 3.2.1: Critical Micelle Concentration (CMC) Determination using Fluorescence Spectroscopy

-

Probe Selection: Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Sample Preparation: Prepare a series of DSPE-PEG-Fluor 594 solutions in an aqueous buffer with concentrations spanning the expected CMC. Add a small aliquot of the fluorescent probe stock solution (e.g., pyrene in acetone) to each solution. The final probe concentration should be very low (e.g., ~0.6 µM for pyrene).

-

Incubation: Incubate the samples in the dark at room temperature to allow for the partitioning of the probe into the hydrophobic micelle cores.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, monitor the change in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃).

-

Data Analysis: Plot the fluorescence intensity ratio (or total intensity for DPH) as a function of the logarithm of the DSPE-PEG-Fluor 594 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[7][8]

Protocol 3.2.2: Size, Polydispersity Index (PDI), and Zeta Potential Measurement

-

Instrumentation: Utilize a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

-

Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for preparation to an appropriate concentration to avoid multiple scattering effects.

-

DLS Measurement (Size and PDI):

-

Equilibrate the sample at a controlled temperature (e.g., 25°C).

-

Perform the DLS measurement to obtain the autocorrelation function of the scattered light intensity.

-

The instrument's software will analyze this function to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the width of the size distribution.

-

-

Zeta Potential Measurement:

-

Load the diluted sample into a specific zeta potential measurement cell.

-

The instrument applies an electric field and measures the electrophoretic mobility of the micelles.

-

The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. This value provides information about the surface charge and colloidal stability of the micelles.

-

Drug Loading and Release Studies

Protocol 3.3.1: Quantification of Drug Loading and Encapsulation Efficiency

-

Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques such as ultracentrifugation, size exclusion chromatography, or dialysis.

-

Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Quantification of Total Drug: Disrupt a known volume of the original drug-loaded micelle solution with a suitable organic solvent (e.g., methanol or DMSO) to release the encapsulated drug. Measure the total drug concentration in this solution.

-

Calculations:

-

Drug Loading (DL %): (Weight of drug in micelles / Weight of micelles) x 100

-

Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100

-

Protocol 3.3.2: In Vitro Drug Release Kinetics

-

Methodology: The dialysis method is commonly employed to study the in vitro release of drugs from micelles.[9][10][11]

-

Dialysis Setup:

-

Place a known volume and concentration of the drug-loaded micelle solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.

-

Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at a specific pH and temperature, often 37°C to mimic physiological conditions), which acts as a sink.

-

-

Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

-

Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile. This data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations

The following diagrams illustrate key processes in the formation and characterization of DSPE-PEG-Fluor 594 micelles.

Caption: Self-assembly of DSPE-PEG-Fluor 594 monomers into a core-shell micelle.

References

- 1. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]

- 6. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 8. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

Navigating the Stability of DSPE-PEG-Fluor 594: A Technical Guide to Shelf Life and Storage

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters governing the shelf life and storage of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-Fluor 594] (DSPE-PEG-Fluor 594). Ensuring the stability of this fluorescently-labeled lipid conjugate is paramount for the integrity and reproducibility of experimental results in applications ranging from drug delivery systems to bio-imaging.

Executive Summary

DSPE-PEG-Fluor 594 is a valuable tool in biomedical research, prized for its ability to form stable micelles and liposomes that can be fluorescently tracked. However, its utility is intrinsically linked to its chemical and physical stability. This guide outlines the recommended storage conditions, expected shelf life under various scenarios, and the primary degradation pathways that can compromise its performance. Adherence to these guidelines is essential for maintaining the functionality and reliability of this critical reagent.

Recommended Storage Conditions and Shelf Life

The stability of DSPE-PEG-Fluor 594 is highly dependent on its physical state (solid powder vs. in solution) and environmental factors such as temperature and light exposure. The following table summarizes the recommended storage conditions and expected shelf life based on available data for DSPE-PEG-Fluor 594 and analogous fluorescently-labeled lipid conjugates.

| Condition | Form | Recommended Storage Temperature | Expected Shelf Life | Primary Considerations |

| Long-term Storage | Solid Powder | -20°C[1] | Up to 3 years | Protect from moisture and light. |

| Short-term Storage | Solid Powder | 4°C | Up to 2 years | Keep desiccated and protected from light. |

| In Solvent (e.g., DMSO, Chloroform) | Solution | -80°C | Up to 6 months | Use anhydrous, high-purity solvents. Minimize freeze-thaw cycles. |

| In Solvent (e.g., DMSO, Chloroform) | Solution | -20°C | Up to 1 month | Prone to faster degradation compared to -80°C. |

| Shipping | Solid Powder | Ambient Temperature | Stable for a few days[2] | Minimize exposure to high temperatures and direct sunlight. |

Note: Shelf-life data for DSPE-PEG-Fluor 594 is not extensively published. The provided estimates are based on data for a structurally similar compound, DSPE-PEG-Fluor 488, and should be considered as a guideline.[3] It is strongly recommended to refer to the manufacturer's certificate of analysis for lot-specific recommendations.

Core Degradation Pathways

Understanding the potential degradation pathways of DSPE-PEG-Fluor 594 is crucial for troubleshooting and ensuring data quality. The two primary mechanisms of degradation are hydrolysis of the DSPE lipid component and photobleaching of the Fluor 594 fluorescent dye.

Hydrolysis of the DSPE-PEG Moiety

The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) component of the molecule contains two ester linkages that are susceptible to hydrolysis. This process is catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.[4][5][6] The hydrolysis of these ester bonds leads to the cleavage of the fatty acid chains from the glycerol backbone, resulting in the formation of lyso-lipid and free fatty acids. This degradation compromises the self-assembly properties of the lipid, affecting the integrity of micelles and liposomes.

dot

Caption: Hydrolysis of DSPE-PEG-Fluor 594.

Photodegradation of the Fluor 594 Dye

Fluor 594, a cyanine-based dye, is susceptible to photodegradation or photobleaching upon exposure to light, particularly high-intensity light sources used in fluorescence microscopy. This process involves the irreversible photo-oxidation of the dye's chromophore, leading to a loss of fluorescence.[7][8] The rate of photobleaching is dependent on the intensity and wavelength of the excitation light, as well as the local chemical environment. In some cases, photobleaching of cyanine dyes can also lead to the formation of fluorescent byproducts with shifted emission spectra, which can be a source of artifacts in imaging experiments.[8]

dot

Caption: Photodegradation of Fluor 594.

Experimental Protocols for Stability Assessment

To ensure the quality of DSPE-PEG-Fluor 594 for experimental use, particularly for long-term studies or when using older batches, a stability assessment is recommended. The following are generalized protocols for evaluating the chemical and photophysical stability.

Protocol 1: Assessment of Hydrolytic Degradation by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the extent of hydrolysis of the DSPE-PEG-Fluor 594.

Materials:

-

DSPE-PEG-Fluor 594 sample (and a fresh, un-degraded standard if available)

-

TLC silica gel plates

-

Developing solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

-

Iodine vapor or other suitable visualization agent

-

TLC developing chamber

Methodology:

-

Dissolve a small amount of the DSPE-PEG-Fluor 594 sample in a suitable solvent (e.g., chloroform or methanol).

-

Spot the dissolved sample onto a TLC plate. If available, spot a fresh standard alongside for comparison.

-

Place the TLC plate in a developing chamber containing the developing solvent system.

-

Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top.

-

Remove the plate from the chamber and allow it to air dry completely.

-

Visualize the spots. The fluorescent nature of the compound allows for initial visualization under a UV lamp. Further visualization can be achieved by placing the plate in a chamber with iodine vapor.

-

Interpretation: The appearance of additional spots, particularly those with a higher Rf value (indicating more polar compounds like lyso-lipids), suggests hydrolytic degradation. The intensity of these spots relative to the main spot can provide a qualitative measure of the extent of degradation.

Protocol 2: Assessment of Photostability

Objective: To quantify the rate of photobleaching of DSPE-PEG-Fluor 594 under specific illumination conditions.

Materials:

-

DSPE-PEG-Fluor 594 solution of known concentration in a relevant buffer or solvent.

-

Fluorometer or fluorescence microscope with a stable light source and detector.

-

Cuvette or microscope slide.

Methodology:

-

Prepare a solution of DSPE-PEG-Fluor 594 at a concentration suitable for fluorescence measurement.

-

Transfer the solution to a cuvette for fluorometer measurements or prepare a sample on a microscope slide.

-

Measure the initial fluorescence intensity (F₀) at the emission maximum of Fluor 594 (approximately 617 nm) using a fixed excitation wavelength (approximately 590 nm).

-

Continuously expose the sample to the excitation light source for a defined period.

-

Record the fluorescence intensity (Fₜ) at regular time intervals.

-

Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time.

-

Interpretation: The rate of decrease in fluorescence intensity indicates the photostability of the conjugate under the tested conditions. This data can be used to compare the photostability of different batches or to determine the maximum safe exposure time for imaging experiments.

dot

Caption: Workflow for Photostability Assessment.

Conclusion

The stability and shelf life of DSPE-PEG-Fluor 594 are critical for its effective use in research and development. By adhering to the recommended storage conditions of -20°C for the solid powder and minimizing exposure to harsh conditions such as extreme pH, high temperatures, and intense light, researchers can ensure the integrity of this fluorescent lipid conjugate. Regular stability assessments, particularly for long-stored materials, are a prudent measure to guarantee the reliability and reproducibility of experimental outcomes. This guide provides a foundational understanding to empower users to maximize the performance and lifespan of their DSPE-PEG-Fluor 594 reagents.

References

- 1. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]

- 2. DSPE-PEG-Fluor 594,分子量 2000 | DSPE-PEG-Fluor 594,MW 2000 | 荧光染料 | 美国InvivoChem [invivochem.cn]

- 3. DSPE-PEG-Fluor 488,分子量 2000 | DSPE-PEG-Fluor 488,MW 2000 | PEG-染料-脂缀合物 | 美国InvivoChem [invivochem.cn]

- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Application of DSPE-PEG-Fluor 594

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-Fluor 594 (DSPE-PEG-Fluor 594) and its application in the formulation of fluorescently labeled lipid-based nanoparticles. This document offers a compilation of solubility data, detailed experimental protocols for the preparation of liposomes, and visual diagrams to illustrate key processes.

Solubility of DSPE-PEG-Fluor 594

The solubility of DSPE-PEG-Fluor 594 is a critical factor in the preparation of stock solutions and the successful incorporation of this fluorescent lipid into various formulations. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following table summarizes the known solubility of DSPE-PEG-Fluor 594 and related DSPE-PEG derivatives. The solubility of DSPE-PEG compounds is influenced by the length of the PEG chain and the nature of the terminal functional group.

| Compound | Solvent | Solubility | Notes |

| DSPE-PEG-Fluor 594 | Dimethyl Sulfoxide (DMSO) | Typically soluble (e.g., 10 mM) | -[1] |

| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | Data for a related, non-fluorophore-conjugated lipid.[2] |

| DSPE-PEG(2000)-amine | Dimethylformamide (DMF) | ~11 mg/mL | Data for a related, non-fluorophore-conjugated lipid.[2] |

Based on the general properties of DSPE-PEG derivatives, DSPE-PEG-Fluor 594 is also expected to be soluble in other organic solvents such as chloroform and methanol. It is recommended to test solubility on a small scale before preparing larger batches. The Fluor 594 dye is a red water-soluble dye, which may impart some degree of aqueous solubility to the entire molecule, although the DSPE lipid anchor is hydrophobic.[3][4][5]

Experimental Protocol: Preparation of Fluorescently Labeled Liposomes using the Thin-Film Hydration Method

The thin-film hydration method is a widely used and straightforward technique for the preparation of liposomes and is well-suited for incorporating DSPE-PEG-Fluor 594 to create fluorescently labeled vesicles.[6][7][8][9][10]

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG (for "stealth" properties)

-

DSPE-PEG-Fluor 594

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Dissolution: Dissolve the primary lipid, cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 594 in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired formulation. A common starting point is a 55:40:5 molar ratio of primary lipid:cholesterol:DSPE-PEG, with DSPE-PEG-Fluor 594 being a fraction of the total DSPE-PEG content (e.g., 0.1-1 mol%).

-

Thin-Film Formation: Place the round-bottom flask on a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Rotate the flask and apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Drying: To ensure the complete removal of any residual organic solvent, continue to dry the lipid film under a high vacuum for at least 2 hours, or overnight.

-

Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the dry lipid film. Agitate the flask to hydrate the lipid film, which will cause the lipids to self-assemble into multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

-

Extrusion (Sizing): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion. This process involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. An odd number of passes (e.g., 11 or 21) is recommended to ensure that the final liposome suspension is in the alternate syringe, minimizing contamination with larger, unextruded vesicles.

-

Storage: The resulting fluorescently labeled liposomes should be stored at 4°C for stability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of fluorescently labeled liposomes using the thin-film hydration method.

Application Logic of DSPE-PEG-Fluor 594

DSPE-PEG-Fluor 594 is primarily utilized as a tool for the fluorescent labeling of lipid-based nanoparticles, such as liposomes and micelles. The logical flow of its application in research is depicted in the diagram below.

References

- 1. DSPE-PEG-Fluor 594,分子量 2000 | DSPE-PEG-Fluor 594,MW 2000 | 荧光染料 | 美国InvivoChem [invivochem.cn]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]

- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

An In-depth Technical Guide to PEGylation with DSPE-PEG MW 2000

Introduction to PEGylation and DSPE-PEG 2000

PEGylation is a widely adopted biopharmaceutical modification technique that involves the covalent or non-covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticle drug carriers. This process is paramount in modern drug delivery for enhancing the therapeutic index of various agents. The primary benefits of PEGylation include improved drug solubility and stability, reduced immunogenicity, and most notably, prolonged systemic circulation time by evading clearance by the mononuclear phagocyte system (MPS), formerly known as the reticuloendothelial system (RES).[1][2]

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic phospholipid-polymer conjugate that has become a cornerstone of PEGylation in the development of nanomedicines.[3] It consists of a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain with an average molecular weight of 2000 Daltons.[4] This structure allows DSPE-PEG 2000 to spontaneously self-assemble in aqueous media or be incorporated into lipid-based nanocarriers like liposomes and solid lipid nanoparticles.[4][5] The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the flexible, hydrophilic PEG chain extends into the aqueous environment, forming a protective steric barrier.[4][6]

Core Mechanism: The "Stealth" Effect

The therapeutic efficacy of intravenously administered nanoparticles is often limited by their rapid recognition and clearance by the MPS, particularly by macrophages in the liver and spleen.[1] DSPE-PEG 2000 confers "stealth" characteristics to nanoparticles, enabling them to evade this immune surveillance.[2]

The mechanism involves two primary principles:

-

Steric Hindrance: The surface of the nanoparticle becomes coated with dense, highly hydrated, and flexible PEG chains. This creates a steric barrier that physically prevents the adsorption of opsonin proteins from the bloodstream. Opsonins are molecular tags that mark foreign particles for phagocytosis.

-

Hydrophilic Shielding: The PEG layer forms a hydrophilic shield that masks the nanoparticle's surface charge and hydrophobic domains from interacting with MPS cells.[4]

By inhibiting opsonization and subsequent phagocytic uptake, DSPE-PEG 2000 modification significantly prolongs the nanoparticle's circulation half-life from minutes to several hours or even days.[1] This extended circulation time is critical for the nanoparticle to accumulate at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.[3][4]

Figure 1: DSPE-PEG 2000 creates a steric barrier, inhibiting opsonin binding and MPS uptake.

Physicochemical Properties and Characterization Data

The incorporation of DSPE-PEG 2000 significantly influences the physicochemical properties of nanoparticles. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are critical for predicting in vivo behavior.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on nanoparticles formulated with DSPE-PEG 2000.

Table 1: Physicochemical Characterization of DSPE-PEG 2000 Formulations

| Formulation Type | Drug/Component | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Micelles | Ridaforolimus | 33 ± 15 | - | - | 77.5 ± 1.7 | [7][8] |

| Micelles | None (DSPE-PEG 2000 only) | ~10 | - | -2.7 ± 1.1 | N/A | [9] |

| Liposomes | Podophyllotoxin | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [10] |

| Solid Lipid Nanoparticles | Resveratrol | ~100 | - | - | > 80 | [11] |

| Vesicles | HPPH | 65 - 100 | - | - | - | [12] |

| Nanoparticles | Soluplus (1:1 ratio) | 116.6 | 0.112 | -13.7 | N/A |[13] |

Table 2: Pharmacokinetic Parameters of Ridaforolimus in DSPE-PEG 2000 Micelles vs. Control

| Parameter | Control Formulation (Ethanol/PEG 400) | DSPE-PEG 2000 Micelle Formulation | Fold Change | Reference |

|---|---|---|---|---|

| t½ (half-life) | 2.5 ± 0.7 h | 4.3 ± 1.1 h | 1.7x Increase | [7][8] |

| Clearance (CL) | 5.2 ± 0.7 L/h/kg | 3.2 ± 0.5 L/h/kg | 0.6x Decrease | [7][8] |

| AUC (0-inf) | 1.9 ± 0.2 µg·h/mL | 3.2 ± 0.4 µg·h/mL | 1.7x Increase | [7][8] |

| Vd (Volume of dist.) | 18.2 ± 2.6 L/kg | 19.4 ± 4.2 L/kg | No significant change |[7][8] |

Applications in Drug Delivery

DSPE-PEG 2000 is integral to numerous drug delivery platforms, particularly in oncology, where the EPR effect is leveraged.[4] The prolonged circulation of PEGylated nanoparticles allows them to extravasate through the leaky vasculature characteristic of solid tumors and accumulate in the tumor interstitium due to poor lymphatic drainage.[3][4]

Key applications include:

-

Stealth Liposomes: Used for the delivery of cytotoxic agents like doxorubicin and cisplatin, reducing cardiotoxicity and improving therapeutic outcomes.[6][14]

-

Polymeric Micelles: Ideal for solubilizing poorly water-soluble drugs, such as ridaforolimus and paclitaxel.[4][7] The hydrophobic core encapsulates the drug, while the hydrophilic PEG shell ensures stability in circulation.[6]

-

Solid Lipid Nanoparticles (SLNs): Offer improved stability and controlled release for various therapeutic agents.[11]

-

Targeted Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides, folate) to facilitate active targeting to specific cells or tissues.[15]

Figure 2: Logical flow of the EPR effect, enabled by long-circulating PEGylated nanoparticles.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG 2000 Liposomes via Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG 2000, a widely used and fundamental technique.[16][17]

Materials:

-

Primary phospholipid (e.g., DSPC, Egg PC)

-

Cholesterol

-

DSPE-PEG 2000

-

Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Drug to be encapsulated (if applicable)

-

Rotary evaporator, water bath, probe sonicator or extruder.

Methodology:

-

Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DSPE-PEG 2000 in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (Lipid:Cholesterol:DSPE-PEG 2000). If loading a lipophilic drug, it is added at this stage.[17]

-

Film Formation: The flask is attached to a rotary evaporator. The solvent is evaporated under vacuum at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.[16]

-

Film Drying: The film is further dried under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]

-

Hydration: The lipid film is hydrated with the aqueous buffer (containing a hydrophilic drug, if applicable) by rotating the flask in a water bath set above the Tc. This process forms multilamellar vesicles (MLVs).[16][17]

-

Size Reduction: The heterogeneous MLV suspension is subjected to size reduction to form small unilamellar vesicles (SUVs) with a uniform size distribution. This is typically achieved by:

-

Purification: Unencapsulated drug and other materials are removed by methods such as size exclusion chromatography or dialysis.[16]

Protocol 2: Characterization of Nanoparticles

A. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

-

Sample Preparation: Dilute the nanoparticle suspension in the appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering effects.

-

Equilibration: Transfer the sample to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Measurement: Perform the measurement according to the instrument's software instructions. The key parameters recorded are the Z-average diameter (particle size), Polydispersity Index (PDI), and Zeta Potential.[16]

B. Encapsulation Efficiency (EE) and Drug Loading (LC) Determination

-

Separation: Separate the unencapsulated ("free") drug from the nanoparticle formulation. Common methods include dialysis, size exclusion chromatography (e.g., using a Sephadex column), or ultrafiltration.[16]

-

Quantification of Free Drug: Measure the concentration of the drug in the filtrate or collected fractions using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Quantification of Total Drug: Disrupt a known volume of the unseparated nanoparticle suspension to release the encapsulated drug. This can be done by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol). Measure the total drug concentration.[16]

-

Calculation:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

LC (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

-

Figure 3: A typical workflow for the preparation and characterization of DSPE-PEG 2000 nanoparticles.

Conclusion

DSPE-PEG 2000 is an indispensable excipient in the field of advanced drug delivery. Its ability to form a protective hydrophilic barrier on the surface of nanoparticles provides the crucial "stealth" property that prolongs systemic circulation, reduces immunogenicity, and enhances drug accumulation in pathological tissues via the EPR effect. The wealth of quantitative data and established experimental protocols underscore its reliability and versatility. For researchers and drug development professionals, a thorough understanding of the principles of PEGylation with DSPE-PEG 2000 is fundamental to designing the next generation of effective and safe nanomedicines.

References

- 1. crodapharma.com [crodapharma.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functionalized Lipids | DC Chemicals [dcchemicals.com]

- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and Biological Activity of Novel Stealth Polymeric Lipid Nanoparticles for Enhanced Delivery of Hydrophobic Photodynamic Therapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. openaccesspub.org [openaccesspub.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Fluor 594 Dye: A Comprehensive Technical Guide for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the properties and applications of Fluor 594, a bright, red-fluorescent dye widely utilized in biological research. Its exceptional photostability and brightness make it a valuable tool for a variety of fluorescence-based techniques, from standard immunofluorescence to cutting-edge super-resolution microscopy. This document details its spectral characteristics, offers comprehensive experimental protocols, and illustrates its application in visualizing key signaling pathways.

Core Properties of Fluor 594 Dye

Fluor 594 is a versatile fluorophore with excitation and emission spectra that make it compatible with common laser lines and filter sets. Its key quantitative properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 590 nm | [1][2] |

| Emission Maximum (λem) | 617-618 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | 0.66 | [1][3] |

| Recommended Laser Lines | 561 nm, 594 nm | [1] |

Key Applications and Experimental Protocols

Fluor 594 is a workhorse dye in many cellular imaging applications due to its brightness, photostability, and pH insensitivity.[4] It is frequently used for multiplexing with other common fluorophores like Alexa Fluor 488 and Alexa Fluor 647.[1]

Antibody Conjugation

The most common application of Fluor 594 is in the labeling of antibodies for immunofluorescence. The following is a general protocol for conjugating Fluor 594 NHS ester to a primary or secondary antibody.

Materials:

-

Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)

-

Fluor 594 NHS ester

-

1 M Sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Pipettes

Protocol:

-

Antibody Preparation: Dissolve or dialyze the antibody into a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS). The concentration should be between 1-2 mg/mL.

-

Reaction Setup: In a reaction tube, combine the antibody solution with 1/10th volume of 1 M sodium bicarbonate to raise the pH to 8.0-8.5, which is optimal for the conjugation reaction.

-

Dye Preparation: Immediately before use, dissolve the Fluor 594 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10-20 moles of dye per mole of antibody is common.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-